5-Hydroxy Propafenone-d5 Hydrochloride

Description

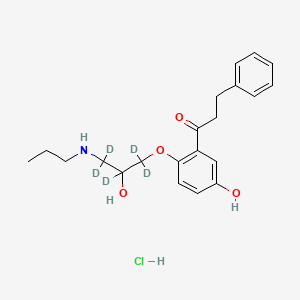

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-CHHLNNTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Propafenone-d5 Hydrochloride

This guide provides a detailed examination of the physicochemical properties of 5-Hydroxy Propafenone-d5 Hydrochloride, a critical isotopically labeled metabolite of the antiarrhythmic drug Propafenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support advanced analytical and pharmaceutical applications.

Introduction: Context and Significance

Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][3] One of its major metabolic pathways is 5-hydroxylation, mediated by the polymorphic CYP2D6 enzyme, which produces the pharmacologically active metabolite, 5-Hydroxy Propafenone.[3][4][5] This metabolite exhibits antiarrhythmic activity comparable to the parent drug.[6][7]

5-Hydroxy Propafenone-d5 Hydrochloride is the deuterium-labeled hydrochloride salt of this metabolite. The incorporation of five deuterium atoms (d5) renders it an ideal internal standard for quantitative bioanalysis using mass spectrometry (MS).[8] Deuterated standards are considered the gold standard in LC-MS assays because they are chemically identical to the analyte, ensuring they co-elute and exhibit the same behavior during sample extraction and ionization.[9][10][11][12] This minimizes variability from matrix effects and ion suppression, leading to highly accurate and precise quantification.[9][10][13]

Understanding the physicochemical properties of this labeled compound is paramount for developing robust analytical methods, ensuring its stability as a reference material, and interpreting pharmacokinetic data correctly.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

| Identifier | Value | Source |

| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone hydrochloride | [14][15] |

| CAS Number | 1188265-48-6 | [14][15][16][17] |

| Molecular Formula | C₂₁H₂₃D₅ClNO₄ | [14] |

| Molecular Weight | 398.94 g/mol | [14][15][16] |

| Parent Drug | Propafenone | [18] |

The structure incorporates a stable isotope label on the terminal phenyl ring, providing a mass shift that is easily distinguishable from the unlabeled analyte in mass spectrometry.

Caption: Chemical structure of 5-Hydroxy Propafenone-d5 Hydrochloride.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this specific labeled compound is sparse in public literature; therefore, some properties are inferred from the parent compounds, Propafenone and 5-Hydroxy Propafenone.

| Property | Value / Description | Rationale and Significance | Source |

| Appearance | White to off-white solid. | The physical state is critical for handling, weighing, and preparing standard solutions. Visual inspection is the first step in quality control. | [19] |

| Solubility | Soluble in methanol and other organic solvents. Slightly soluble in water. | Solubility dictates the choice of solvent for stock solution preparation. Methanol is commonly used for LC-MS applications. Water solubility is relevant for direct injection of aqueous samples, though the hydrochloride salt form enhances aqueous solubility compared to the free base. | [7][19] |

| pKa | Estimated ~9.2 - 9.3 (for the secondary amine) | The pKa of the secondary amine (propylamino group) is critical for predicting ionization behavior in LC-MS. At typical mobile phase pH values (e.g., pH 2-5), this amine will be protonated, making positive mode electrospray ionization (ESI+) highly effective for detection. The value is inferred from the parent drug, Propafenone. | [19] |

| LogP | Estimated ~3.0 - 3.4 | LogP (octanol-water partition coefficient) indicates lipophilicity. This moderate value suggests the compound will have good retention on reverse-phase chromatography columns (like C18 or C8) and can be efficiently extracted from biological matrices using protein precipitation or liquid-liquid extraction. The value is inferred from the parent drug, Propafenone. | [19] |

| Storage & Stability | Powder: Store at -20°C for up to 3 years. In solvent: Store at -80°C. | Long-term stability as a solid powder is crucial for its use as a certified reference material. Storage in solution at ultra-low temperatures minimizes degradation, ensuring the accuracy of stock and working solutions over time. Solutions of the parent drug are stable for at least 24-48 hours at room temperature in common i.v. solutions. | [14][16][20][21] |

Analytical Characterization and Methodologies

The primary application of 5-Hydroxy Propafenone-d5 Hydrochloride is as an internal standard in bioanalytical methods. A robust, validated LC-MS/MS method is the cornerstone of its use.

Experimental Workflow: LC-MS/MS Quantification

The causality behind a typical workflow is designed to ensure maximum recovery, minimize matrix interference, and achieve high sensitivity.

Caption: Bioanalytical workflow for quantifying 5-Hydroxy Propafenone.

Step-by-Step Protocol: Plasma Sample Analysis

This protocol is a self-validating system, incorporating the internal standard from the beginning to control for variability throughout the process.

Objective: To accurately quantify 5-Hydroxy Propafenone in human plasma.

1. Materials and Reagents:

-

Human plasma (K2EDTA)

-

5-Hydroxy Propafenone-d5 Hydrochloride (Internal Standard, IS)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid or Ammonium Formate (for mobile phase modification)

2. Preparation of Standard Solutions:

-

Rationale: Accurate stock solutions are fundamental. Using a calibrated balance and Class A volumetric flasks is mandatory.

-

Prepare a 1.0 mg/mL stock solution of the IS in methanol.

-

Serially dilute the stock to create a working solution (e.g., 100 ng/mL) used for spiking plasma samples.

3. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid method to remove the bulk of plasma proteins which can foul the analytical column and mass spectrometer.

-

Step 1: Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 10 µL of the IS working solution and vortex briefly.

-

Step 3: Add 300 µL of ice-cold acetonitrile or methanol.[23] This ratio (3:1 or 4:1 organic:plasma) ensures efficient protein crashing.

-

Step 4: Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Step 5: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Step 6: Carefully transfer the supernatant to a new tube or 96-well plate for analysis. To increase concentration, this supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.[5]

4. LC-MS/MS Conditions:

-

Rationale: Chromatographic conditions are optimized to separate the analyte from endogenous matrix components, while MS/MS parameters are set for maximum sensitivity and specificity.

-

LC System: UPLC system (e.g., Waters Acquity).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.

-

Mass Spectrometer: Triple quadrupole with ESI source.

-

Ionization Mode: Positive (ESI+).

-

MRM Transitions:

-

Justification for MRM: The precursor ion (m/z 358.3) corresponds to the protonated molecule [M+H]⁺. The product ion (m/z 116.2) is a stable, characteristic fragment. The IS will have a precursor ion shifted by +5 Da but is expected to produce the same product ion, confirming its identity and ensuring parallel analytical behavior.

Conclusion

5-Hydroxy Propafenone-d5 Hydrochloride is an indispensable tool for drug development and clinical research involving Propafenone. Its physicochemical properties are well-suited for its role as a stable isotope-labeled internal standard. A thorough understanding of its solubility, stability, and ionization characteristics, as detailed in this guide, empowers scientists to develop and validate highly reliable bioanalytical methods. The use of this standard, within a well-controlled workflow, ensures the generation of accurate and reproducible pharmacokinetic data, which is essential for both regulatory submission and clinical decision-making.

References

-

Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. PubMed. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews. Available at: [Link]

-

The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. Lancashire Online Knowledge. Available at: [Link]

-

Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. Available at: [Link]

-

Annotation of FDA Label for propafenone and CYP2D6. ClinPGx. Available at: [Link]

-

Metabolic pathway of propafenone. ResearchGate. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

-

Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

-

A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. Available at: [Link]

-

A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils. Available at: [Link]

-

Propafenone Monograph for Professionals. Drugs.com. Available at: [Link]

-

Stability of propafenone hydrochloride in i.v. solutions. PubMed. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. PubMed. Available at: [Link]

-

5-Hydroxypropafenone. PubChem. Available at: [Link]

-

Clinical pharmacology of propafenone. Circulation. Available at: [Link]

-

Propafenone. PubChem. Available at: [Link]

-

5-Hydroxy Propafenone Hydrochloride. SynZeal. Available at: [Link]

-

5-Hydroxy Propafenone Hydrochloride-d5. Pharmaffiliates. Available at: [Link]

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. youtube.com [youtube.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. nveo.org [nveo.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. texilajournal.com [texilajournal.com]

- 14. clearsynth.com [clearsynth.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. TargetMol [targetmol.com]

- 17. 5-Hydroxy Propafenone Hydrochloride-d5 | 1188265-48-6 [amp.chemicalbook.com]

- 18. 5-Hydroxy Propafenone-D5 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 19. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cjhp-online.ca [cjhp-online.ca]

- 21. Stability of propafenone hydrochloride in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Maze: A Technical Guide to the Mechanism of Action of 5-Hydroxy Propafenone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Foreword

Propafenone, a cornerstone in the management of cardiac arrhythmias, presents a fascinating case study in pharmacokinetics and pharmacodynamics. Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its active metabolites. This guide delves into the intricate molecular mechanisms of 5-Hydroxy Propafenone (5-OHP), the principal active metabolite, and its counterparts, offering a comprehensive exploration for the scientific community. As we navigate this pharmacological maze, we will dissect the nuanced interactions with cardiac ion channels and receptors, underpinned by a foundation of rigorous experimental evidence.

The Metabolic Journey of Propafenone: More Than Just a Parent Drug

Propafenone, a Class IC antiarrhythmic agent, undergoes extensive first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 isoenzyme CYP2D6.[1][2][3] This metabolic process gives rise to two major active metabolites: 5-Hydroxy Propafenone (5-OHP) and N-depropylpropafenone (NDPP).[4][5] The genetic polymorphism of CYP2D6 leads to significant interindividual variability in plasma concentrations of propafenone and its metabolites, categorizing individuals as extensive, intermediate, or poor metabolizers.[6][7][8] This genetic variability is a critical determinant of the drug's efficacy and potential for adverse effects.[8][9]

The metabolic pathway significantly alters the pharmacological profile. While propafenone itself exhibits potent sodium channel blocking and beta-adrenergic blocking activities, its metabolites have distinct properties that contribute to the overall clinical effect.[10][11] Understanding this metabolic journey is paramount to comprehending the complete mechanism of action.

Caption: Metabolic conversion of Propafenone.

Core Mechanism of Action: A Multi-channel Approach

The antiarrhythmic effects of 5-Hydroxy Propafenone and its fellow metabolites stem from their interaction with a variety of cardiac ion channels, primarily fast sodium channels, but also potassium and calcium channels, in addition to beta-adrenergic receptors.

Sodium Channel Blockade: The Class IC Hallmark

The defining characteristic of Class IC antiarrhythmics is their potent blockade of the fast inward sodium channels (Nav1.5) in cardiomyocytes.[12] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity.[10][13] Both propafenone and 5-OHP exhibit use-dependent Vmax reduction, with 5-OHP demonstrating comparable or even more potent sodium channel blocking activity than the parent compound.[14][15] N-depropylpropafenone (NDPP) also contributes to sodium channel blockade, although to a lesser extent than propafenone and 5-OHP.[14][16]

The kinetics of sodium channel blockade are crucial. Propafenone and NDPP show similarly slow onset and offset kinetics, while 5-OHP exhibits even slower dissociation from the inactivated sodium channels, suggesting a prolonged effect.[16] This potent and sustained sodium channel blockade is fundamental to its efficacy in terminating and preventing tachyarrhythmias.

Beta-Adrenergic Receptor Blockade: A Modulating Influence

Propafenone possesses structural similarities to beta-blocking agents and exhibits weak beta-adrenergic blocking activity.[17][18] This action is primarily attributed to the S-enantiomer of propafenone.[15] The main metabolite, 5-hydroxypropafenone, has significantly less beta-blocking activity, approximately 10 times weaker than propafenone.[10] In contrast, N-depropylpropafenone has an affinity for beta-receptors equivalent to that of propafenone.[10] This beta-blocking property can contribute to the antiarrhythmic effect by attenuating the pro-arrhythmic effects of sympathetic stimulation.

Potassium and Calcium Channel Interactions: Broadening the Spectrum

Beyond its primary targets, 5-OHP, along with propafenone, interacts with other crucial ion channels. Both compounds have been shown to block HERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr) involved in cardiac repolarization.[1][19] They achieve this by binding predominantly to the open state of the channel.[1][19] This action can prolong the action potential duration, which may contribute to both antiarrhythmic and proarrhythmic effects.

Furthermore, studies have demonstrated that propafenone and 5-OHP can inhibit hKv1.5 channels, which are responsible for the ultrarapid delayed rectifier potassium current (IKur) in the atria.[20] 5-OHP also exhibits calcium channel antagonistic effects.[11][21] These interactions with multiple ion channels underscore the complex and multifaceted mechanism of action.

Comparative Pharmacodynamics: A Data-Driven Overview

To provide a clear comparison of the pharmacological activities of propafenone and its primary metabolites, the following table summarizes key findings from various studies.

| Pharmacological Property | Propafenone | 5-Hydroxy Propafenone (5-OHP) | N-depropylpropafenone (NDPP) | References |

| Sodium Channel Blockade (Vmax reduction) | Potent, use-dependent | More potent or similar to Propafenone, use-dependent | Weaker than Propafenone and 5-OHP | [10][14][16] |

| Beta-Adrenergic Blockade | Moderate | ~10x less potent than Propafenone | Equivalent to Propafenone | [10] |

| HERG Channel Blockade | Yes | Yes, similar to Propafenone | Not extensively studied | [1][19] |

| hKv1.5 Channel Blockade | Yes | Yes | Not extensively studied | [20] |

| Calcium Channel Blockade | Weak | Yes | Not extensively studied | [10][11][21] |

| Antiarrhythmic Potency (in vivo) | Effective | More potent than Propafenone in some models | Less effective than 5-OHP | [11][14] |

Experimental Protocols: Unveiling the Mechanisms

The elucidation of the mechanism of action of 5-Hydroxy Propafenone relies on a suite of electrophysiological and pharmacological assays. Below are representative protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is fundamental for studying the effects of compounds on specific ion channels expressed in cell lines (e.g., CHO or HEK cells).

Objective: To determine the concentration-dependent block of a specific ion channel (e.g., Nav1.5, HERG) by 5-Hydroxy Propafenone.

Methodology:

-

Cell Culture: Culture cells stably transfected with the gene encoding the ion channel of interest.

-

Electrophysiological Recording:

-

Prepare a bath solution (e.g., Tyrode's solution) and an intracellular pipette solution with appropriate ionic compositions.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For example, for Nav1.5, a depolarizing pulse from a holding potential of -100 mV to -20 mV.

-

Record baseline currents.

-

-

Drug Application:

-

Perfuse the cell with increasing concentrations of 5-Hydroxy Propafenone.

-

Record the current at each concentration after steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Calculate the percentage of current inhibition.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Caption: Workflow for patch-clamp analysis.

Langendorff-perfused Heart Model for Assessing Integrated Cardiac Effects

This ex vivo model allows for the study of drug effects on the entire heart, preserving its intrinsic electrical and mechanical properties.

Objective: To evaluate the effects of 5-Hydroxy Propafenone on cardiac conduction (PR interval, QRS duration) and contractility.

Methodology:

-

Heart Isolation: Isolate the heart from a small mammal (e.g., guinea pig, rabbit) and mount it on a Langendorff apparatus.

-

Perfusion: Perfuse the heart retrogradely through the aorta with a warmed, oxygenated Krebs-Henseleit solution.

-

Instrumentation:

-

Place recording electrodes on the epicardial surface to record a pseudo-ECG.

-

Insert a balloon into the left ventricle to measure isovolumetric pressure (contractility).

-

-

Baseline Recording: Record baseline ECG parameters and contractile function.

-

Drug Administration: Infuse 5-Hydroxy Propafenone at various concentrations into the perfusion solution.

-

Data Acquisition and Analysis: Continuously record ECG and pressure data. Analyze changes in PR interval, QRS duration, heart rate, and left ventricular developed pressure.

Conclusion: A Symphony of Actions

The mechanism of action of 5-Hydroxy Propafenone is not a solo performance but a complex symphony of interactions with multiple cardiac ion channels and receptors. Its potent sodium channel blockade, modulated by its effects on potassium and calcium channels and a lesser degree of beta-adrenergic antagonism, contributes significantly to the overall antiarrhythmic profile of propafenone. The pronounced interindividual variability in its formation due to CYP2D6 polymorphism highlights the importance of a personalized medicine approach in the clinical use of propafenone. For researchers and drug development professionals, a deep understanding of these intricate mechanisms is crucial for the rational design of safer and more effective antiarrhythmic therapies.

References

-

Kou, W. H., et al. (1987). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of the American College of Cardiology, 9(3), 669-676. [Link]

-

Siddoway, L. A., et al. (1987). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. Journal of the American College of Cardiology, 10(4), 812-819. [Link]

-

Siddoway, L. A., et al. (1987). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American journal of cardiology, 60(16), 45F-52F. [Link]

-

Doki, K., et al. (2020). Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10. Pharmacogenomics, 21(18), 1279-1288. [Link]

-

Vozeh, S., et al. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European journal of clinical pharmacology, 38(5), 509-513. [Link]

-

Mehrzad, M., et al. (2017). Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites. Thérapie, 72(2), 241-248. [Link]

-

Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 47(3), 555-564. [Link]

-

National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

-

RxList. (n.d.). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Borchard, U., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489-1497. [Link]

-

Salerno, D. M., et al. (1984). Clinical pharmacology of propafenone. Circulation, 70(5), 846-851. [Link]

-

Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 47(3), 555-564. [Link]

-

Wozakowska-Kaplon, B., & Opolski, G. (2001). The influence of CYP2D6 polymorphism on the antiarrhythmic efficacy of propafenone in patients with paroxysmal atrial fibrillation during 3 months propafenone prophylactic treatment. International journal of clinical pharmacology and therapeutics, 39(7), 288-292. [Link]

-

Doki, K., et al. (2020). Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10. Pharmacogenomics, 21(18), 1279-1288. [Link]

-

Capucci, A., et al. (1988). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. British journal of clinical pharmacology, 25(3), 333-340. [Link]

-

Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. Clinical pharmacokinetics, 19(1), 35-53. [Link]

-

Franqueza, L., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 125(5), 969-978. [Link]

-

Ambrosioni, E., & Marchesini, B. (1984). [Clinical pharmacology of propafenone]. Giornale italiano di cardiologia, 14(4), 285-292. [Link]

-

Pharmacology Lectures. (2024). Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. [Link]

-

Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785-791. [Link]

-

Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 47(3), 555-564. [Link]

-

Zuanetti, G., & Latini, R. (1992). Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drug safety, 7(2), 118-135. [Link]

-

Medicine.com. (2020). Propafenone: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]

-

Valenzuela, C., et al. (1993). Comparative electrophysiological effects of propafenone, 5-hydroxy-propafenone, and N-depropylpropafenone on guinea pig ventricular muscle fibers. Journal of cardiovascular pharmacology, 21(5), 824-831. [Link]

-

Delgado, C., et al. (1988). Effects of 5-hydroxy-propafenone in guinea-pig atrial fibres. British journal of pharmacology, 95(3), 743-752. [Link]

-

Semantic Scholar. (n.d.). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Semantic Scholar. [Link]

-

Lee, J. T., et al. (1991). Metabolite cumulation during chronic propafenone dosing in arrhythmia. Clinical pharmacology and therapeutics, 49(2), 193-199. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. medicine.com [medicine.com]

- 4. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of CYP2D6 polymorphism on the antiarrhythmic efficacy of propafenone in patients with paroxysmal atrial fibrillation during 3 months propafenone prophylactic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative electrophysiological effects of propafenone, 5-hydroxy-propafenone, and N-depropylpropafenone on guinea pig ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of 5-hydroxy-propafenone in guinea-pig atrial fibres - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Pathway of Propafenone to its 5-Hydroxymetabolite: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the metabolic conversion of the antiarrhythmic drug propafenone to its active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, explores the causal relationships in experimental design, and provides actionable protocols for in vitro investigation.

Introduction: Propafenone's Clinical Significance and Metabolic Fate

Propafenone is a Class IC antiarrhythmic agent widely prescribed for the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism, primarily occurring in the liver. The biotransformation of propafenone yields two major active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[2][3] The formation of 5-hydroxypropafenone, the focus of this guide, is a critical determinant of the drug's overall pharmacological profile and is subject to significant interindividual variability.[4] This metabolite exhibits comparable sodium channel blocking activity to the parent drug, contributing to its antiarrhythmic effects.[4][5]

The Core Metabolic Pathway: Aromatic Hydroxylation by Cytochrome P450 2D6

The conversion of propafenone to 5-hydroxypropafenone is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6 .[6][7] Minor contributions from other isoforms are generally considered negligible in this specific metabolic step.

The enzymatic mechanism of aromatic hydroxylation by CYP450 enzymes is a complex process. In essence, it involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive ferryl-oxo species (Compound I). This species then attacks the electron-rich aromatic ring of the propafenone molecule. The reaction can proceed through different proposed mechanisms, including an epoxidation followed by an "NIH shift" or direct electrophilic attack.[8][9][10] The regioselectivity of the hydroxylation at the 5-position of the phenyl ring is determined by the specific topology of the CYP2D6 active site, which orients the propafenone molecule for optimal interaction with the catalytic center.[11]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of propafenone.

Caption: Primary metabolic pathways of propafenone.

The Impact of Genetic Polymorphisms in CYP2D6

The gene encoding for CYP2D6 is highly polymorphic, with over 100 known alleles.[12] These genetic variations can lead to significant differences in enzyme activity, categorizing individuals into distinct phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in a significantly reduced or absent ability to metabolize propafenone to 5-hydroxypropafenone.[13]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Individuals with two functional alleles, representing the "normal" metabolic capacity.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to accelerated metabolism.

This genetic variability has profound clinical implications. PMs exhibit higher plasma concentrations of the parent drug and lower concentrations of the 5-hydroxy metabolite, which can alter the therapeutic and adverse effect profile of propafenone.[13] Therefore, understanding a patient's CYP2D6 genotype can be crucial for dose optimization and minimizing the risk of adverse drug reactions.

Quantitative Analysis: Enzyme Kinetics of Propafenone 5-Hydroxylation

The enzymatic conversion of propafenone to its 5-hydroxy metabolite can be characterized by Michaelis-Menten kinetics. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | Racemic Propafenone | 0.12 | 64 | [14] |

| Human Liver Microsomes | (S)-Propafenone | 5.3 | 10.2 (pmol/µg/hr) | [15] |

| Human Liver Microsomes | (R)-Propafenone | 3.0 | 5.5 (pmol/µg/hr) | [15] |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions and the source of the liver microsomes.

Drug-Drug Interactions Affecting the 5-Hydroxylation Pathway

Co-administration of drugs that are inhibitors of CYP2D6 can significantly impact the metabolism of propafenone, leading to increased plasma concentrations of the parent drug and a higher risk of toxicity. It is crucial for drug development professionals to identify and characterize such interactions early in the development process.

| Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Quinidine | 0.13 | Competitive | [14] |

| Fluoxetine | 0.33 | Competitive | [14] |

| Paroxetine | 0.54 | Competitive | [14] |

| (R)-Propafenone (on S-propafenone hydroxylation) | 2.9 | Competitive | [15] |

| (S)-Propafenone (on R-propafenone hydroxylation) | 5.2 | Competitive | [15] |

Experimental Protocols for In Vitro Metabolism Studies

A self-validating system is essential for trustworthy and reproducible in vitro metabolism studies. The following protocols provide a detailed, step-by-step methodology for investigating the 5-hydroxylation of propafenone.

In Vitro Metabolism of Propafenone in Human Liver Microsomes

This protocol is designed to determine the metabolic stability of propafenone and identify the formation of its 5-hydroxy metabolite.

Materials and Reagents:

-

Propafenone hydrochloride

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl2)

-

Acetonitrile (ACN) for reaction termination

-

Internal Standard (e.g., a structurally similar compound not present in the matrix)

-

5-hydroxypropafenone reference standard

Experimental Workflow:

Caption: Experimental workflow for in vitro metabolism studies.

Step-by-Step Procedure:

-

Preparation:

-

Prepare a stock solution of propafenone in a suitable solvent (e.g., methanol or DMSO).

-

In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final concentration typically 0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), and MgCl2 (final concentration typically 3.3 mM).

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach the optimal temperature.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes).

-

-

Sample Processing:

-

Add the internal standard to each sample.

-

Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining propafenone and the formed 5-hydroxypropafenone.

-

Recombinant CYP2D6 Assay for Propafenone 5-Hydroxylation

This protocol utilizes a specific recombinant human CYP2D6 enzyme to confirm its role in the 5-hydroxylation of propafenone.

Materials and Reagents:

-

Propafenone hydrochloride

-

Recombinant human CYP2D6 enzyme (co-expressed with NADPH-cytochrome P450 reductase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH

-

Control microsomes (without CYP2D6 expression)

-

Acetonitrile (ACN)

-

Internal Standard

-

5-hydroxypropafenone reference standard

Step-by-Step Procedure:

-

Preparation:

-

Follow the same preparation steps as in the human liver microsome protocol, but substitute the human liver microsomes with the recombinant CYP2D6 enzyme or control microsomes.

-

-

Pre-incubation and Reaction Initiation:

-

The pre-incubation and reaction initiation steps are similar to the previous protocol. Initiate the reaction by adding NADPH.

-

-

Incubation:

-

Incubate the reaction mixtures for a fixed time point (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination and Sample Processing:

-

Terminate and process the samples as described in the human liver microsome protocol.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS. A significant formation of 5-hydroxypropafenone in the presence of recombinant CYP2D6 and its absence in the control microsomes will confirm the specific role of this enzyme.

-

Validated LC-MS/MS Method for Quantification

A robust and validated analytical method is paramount for accurate quantification of propafenone and its 5-hydroxy metabolite.

Typical LC-MS/MS Parameters:

| Parameter | Condition | Reference |

| LC System | UPLC system (e.g., Waters Acquity) | [16] |

| Column | C18 or C8 reverse-phase column | [16][17] |

| Mobile Phase | Gradient of acetonitrile and ammonium acetate or formic acid in water | [17] |

| Flow Rate | 0.4 - 1.7 mL/min | [16][17] |

| MS System | Triple quadrupole mass spectrometer | [17] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [17] |

| MRM Transitions | Propafenone: e.g., m/z 342.2 -> 116.1; 5-Hydroxypropafenone: e.g., m/z 358.2 -> 116.2 | [18] |

Method Validation:

The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.[19]

Conclusion: A Synthesis of a Complex Metabolic Pathway

The 5-hydroxylation of propafenone is a well-defined metabolic pathway, predominantly mediated by the polymorphic enzyme CYP2D6. This biotransformation is of significant clinical and pharmacological relevance, as it produces an active metabolite and is a major source of interindividual variability in drug response. A thorough understanding of this pathway, from the enzymatic mechanism to the practicalities of in vitro investigation, is essential for the development of safer and more effective antiarrhythmic therapies. The protocols and data presented in this guide provide a solid foundation for researchers to explore the nuances of propafenone metabolism and its implications for drug development and personalized medicine.

References

-

Propafenone Therapy and CYP2D6 Genotype. (2017). National Center for Biotechnology Information. [Link]

-

CYP2D6-mediated catalysis of tamoxifen aromatic hydroxylation with an NIH shift: similar hydroxylation mechanism in chicken, rat and human liver microsomes. (2007). Xenobiotica, 37(4), 436-451. [Link]

-

Clinical pharmacokinetics of propafenone. (1991). Clinical Pharmacokinetics, 21(1), 1-19. [Link]

-

The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. (2022). Pharmaceutics, 14(7), 1446. [Link]

-

Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. (1989). Drugs, 37(5), 625-667. [Link]

-

Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024). YouTube. [Link]

-

A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application in a bioequivalence study. (2013). Journal of Pharmaceutical Analysis, 3(5), 333-341. [Link]

-

Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. (1991). Molecular Pharmacology, 40(1), 135-142. [Link]

-

A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017). Journal of Chromatographic Science, 55(9), 911-917. [Link]

-

DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Natural Volatiles & Essential Oils, 8(5), 11728-11756. [Link]

-

(Nos. 6134, 6135, 6136) NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION RYTHMOL SR (propafenone. (n.d.). FDA. [Link]

-

Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. (2019). Angewandte Chemie International Edition, 58(41), 14594-14598. [Link]

-

Propafenone. (n.d.). PubChem. [Link]

-

5-Hydroxypropafenone. (n.d.). PubChem. [Link]

-

Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. (2023). ACS Catalysis, 13(15), 10185-10196. [Link]

-

Propafenone: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

-

Metabolism. (n.d.). Pharmaron. [Link]

-

Interactive Visualization of Metabolic Pathways. (n.d.). IEEE. [Link]

-

Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. (2022). Chemical Research in Toxicology, 35(5), 845-853. [Link]

-

Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450. (2017). Chemical Communications, 53(75), 10397-10400. [Link]

-

Effect of Selective Serotonin Reuptake Inhibitors on the Oxidative Metabolism of Propafenone: In Vitro Studies Using Human Liver Microsomes. (2000). Journal of Clinical Psychopharmacology, 20(4), 428-434. [Link]

-

Active-site topologies of human CYP2D6 and its aspartate-301 --> glutamate, asparagine, and glycine mutants. (2000). Biochemistry, 39(19), 5634-5641. [Link]

-

A graph layout algorithm for drawing metabolic pathways. (2000). Bioinformatics, 16(12), 1109-1115. [Link]

-

Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2010). Chemical Reviews, 110(2), 921-948. [Link]

-

Propafenone Therapy and CYP2D6 Genotype. (2017). National Center for Biotechnology Information. [Link]

-

Annotation of FDA Label for propafenone and CYP2D6. (n.d.). Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population. (2020). Congenital Heart Disease, 15(4), 223-231. [Link]

-

The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. (2010). University of Central Lancashire. [Link]

-

Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). BioIVT. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

-

Metabolic Pathways as Graphs. (n.d.). Neo4j. [Link]

-

CYP2D6: propafenone. (2022). Dutch Pharmacogenetics Working Group. [Link]

-

Regioselective hydroxylation of an antiarrhythmic drug, propafenone, mediated by rat liver cytochrome P450 2D2 differs from that catalyzed by human P450 2D6. (2016). Xenobiotica, 46(11), 947-956. [Link]

-

Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites. (1993). Molecular Pharmacology, 43(1), 120-126. [Link]

-

CYP2D62 + propafenone. (n.d.). Clinical Pharmacogenetics Implementation Consortium. [Link]

-

A Graph Layout Algorithm for Drawing Metabolic Pathways. (2000). Bioinformatics, 16(12), 1109-1115. [Link]

Sources

- 1. Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. drugs.com [drugs.com]

- 4. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. CYP2D6-mediated catalysis of tamoxifen aromatic hydroxylation with an NIH shift: similar hydroxylation mechanism in chicken, rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective hydroxylation of an antiarrhythmic drug, propafenone, mediated by rat liver cytochrome P450 2D2 differs from that catalyzed by human P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]

- 14. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nveo.org [nveo.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Deuterium Labeling and Isotopic Stability of 5-Hydroxy Propafenone-d5

<Senior Application Scientist

Authored by: Senior Application Scientist

Publication Date: January 16, 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and isotopic stability assessment of 5-Hydroxy Propafenone-d5. Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of utilizing deuterated internal standards in bioanalytical assays. A detailed examination of the underlying principles of deuterium labeling, potential pitfalls such as back-exchange, and robust analytical methodologies for ensuring data integrity is presented. The guide emphasizes the importance of rigorous validation to meet regulatory expectations and ensure the reliability of pharmacokinetic and metabolism studies.

Introduction: The Role of 5-Hydroxy Propafenone in Propafenone Metabolism and the Rationale for Isotopic Labeling

Propafenone is a class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its clinical efficacy is influenced by its extensive metabolism, which is subject to genetic polymorphism.[2] In over 90% of patients, classified as extensive metabolizers, propafenone is rapidly converted to two primary active metabolites: 5-Hydroxy Propafenone and N-depropylpropafenone.[3][4][5] The formation of 5-Hydroxy Propafenone is principally catalyzed by the cytochrome P450 enzyme CYP2D6.[2][6] This metabolite is not only active but can accumulate to plasma concentrations comparable to the parent drug, contributing significantly to the overall pharmacological effect.[6]

Given the importance of quantifying both propafenone and its major active metabolite, 5-Hydroxy Propafenone, in biological matrices for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[1][7][8] 5-Hydroxy Propafenone-d5 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[9][10] The incorporation of five deuterium atoms provides a sufficient mass shift to distinguish it from the endogenous analyte while maintaining nearly identical physicochemical properties, which is crucial for compensating for variability during sample extraction and ionization.[1]

This guide will provide a detailed exploration of the synthesis, characterization, and critical isotopic stability considerations for 5-Hydroxy Propafenone-d5, ensuring its reliable application in regulated bioanalysis.

The Metabolic Pathway of Propafenone

The metabolic conversion of propafenone to 5-Hydroxy Propafenone is a critical step in its biotransformation. This pathway, primarily mediated by CYP2D6, is a key determinant of the drug's pharmacokinetic profile and can be influenced by co-administered drugs that inhibit this enzyme, such as quinidine.[3]

Caption: Metabolic pathways of Propafenone.

Synthesis and Characterization of 5-Hydroxy Propafenone-d5

The synthesis of 5-Hydroxy Propafenone-d5 with high isotopic purity and enrichment is crucial for its function as a reliable internal standard. The most robust synthetic strategies involve the use of deuterated precursors to ensure the stable incorporation of deuterium atoms at non-exchangeable positions.

Synthetic Strategy: Building from a Deuterated Precursor

A common and effective method for synthesizing 5-Hydroxy Propafenone-d5 involves a multi-step process starting with a deuterated aromatic precursor.[11] This approach guarantees high isotopic enrichment and precise placement of the deuterium labels.

A logical synthetic pathway would utilize benzaldehyde-d5 as the key deuterated starting material to introduce the five deuterium atoms onto the terminal phenyl ring.[11] This ensures the deuterium atoms are on a stable aromatic ring, minimizing the risk of back-exchange. The synthesis would then proceed through a series of reactions to build the rest of the molecule, including the addition of the propionyl chain and the hydroxy-propylamino side chain.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 5-Hydroxy Propafenone-d5.

2.2.1. Identity and Chemical Purity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are fundamental for confirming the chemical structure. In ¹H-NMR, the absence of signals corresponding to the protons on the terminal phenyl ring provides strong evidence of successful deuteration.[12] ²H-NMR can be used to directly observe the deuterium atoms.[12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight, which will be shifted by the mass of the incorporated deuterium atoms.[12]

2.2.2. Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the compound that is enriched with the desired number of deuterium atoms.[14] This is a critical parameter for an internal standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary technique for determining isotopic purity.[14] By analyzing the mass-to-charge (m/z) ratios, the relative proportions of the d5-labeled compound and any lower-deuterated or unlabeled species can be accurately measured.[14][15][16] High-resolution instruments are particularly valuable for resolving isotopic peaks with high precision.[14][17]

Table 1: Key Analytical Techniques for Characterization

| Analytical Technique | Parameter Assessed | Expected Outcome for 5-Hydroxy Propafenone-d5 |

| ¹H-NMR | Identity, Deuteration Position | Absence of proton signals for the terminal phenyl ring. |

| ²H-NMR | Direct Detection of Deuterium | Signals corresponding to the deuterium atoms on the phenyl ring. |

| HRMS | Molecular Weight Confirmation | Molecular weight consistent with the incorporation of five deuterium atoms. |

| LC-HRMS | Isotopic Purity/Enrichment | High percentage of the d5 species with minimal contribution from d0-d4 species. |

Isotopic Stability: The Critical Challenge of Back-Exchange

A significant concern when using deuterated internal standards is the potential for isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment.[18][19][20] This process can compromise the accuracy and precision of a bioanalytical method by altering the mass of the internal standard.[19][20]

Factors Influencing Back-Exchange

Several factors can influence the rate and extent of back-exchange:

-

Position of the Deuterium Label: Deuterium atoms on heteroatoms (O, N) are highly susceptible to exchange. Labels on carbon atoms are generally more stable, but those adjacent to carbonyl groups or on certain aromatic rings can be labile under specific conditions.[19] The placement of deuterium on the stable terminal phenyl ring of 5-Hydroxy Propafenone-d5 is a key design feature to minimize this risk.

-

pH: The rate of back-exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange.[18][19][20] For many compounds, the minimum exchange rate is observed at a slightly acidic pH (around 2.5-3.0).[20]

-

Temperature: Higher temperatures accelerate chemical reactions, including back-exchange.[19][20]

-

Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and are necessary for back-exchange to occur.[19][20]

Experimental Protocol for Assessing Isotopic Stability

A self-validating protocol is essential to demonstrate the isotopic stability of 5-Hydroxy Propafenone-d5 under the conditions of the bioanalytical method.

Objective: To evaluate the isotopic stability of 5-Hydroxy Propafenone-d5 in the sample matrix and processing conditions.

Methodology:

-

Preparation of Test Samples: Spike a known concentration of 5-Hydroxy Propafenone-d5 into the intended biological matrix (e.g., human plasma).

-

Incubation: Incubate the samples under various conditions that mimic the entire bioanalytical workflow:

-

Bench-top stability: Room temperature for the expected duration of sample handling.

-

Autosampler stability: Temperature of the autosampler for the expected run time.

-

Freeze-thaw stability: Multiple cycles of freezing and thawing.

-

Long-term storage stability: Frozen at the intended storage temperature for an extended period.

-

-

Sample Processing: At each time point, process the samples using the established extraction procedure.

-

LC-MS Analysis: Analyze the processed samples by LC-MS. Monitor the ion chromatograms for both 5-Hydroxy Propafenone-d5 and the unlabeled 5-Hydroxy Propafenone (d0).

-

Data Evaluation:

-

Measure the peak area or signal intensity of both the d5 and d0 species.

-

A significant decrease in the d5 signal accompanied by an increase in the d0 signal over time indicates back-exchange.[20]

-

The stability is considered acceptable if the change in the ratio of the d5 to d0 signal is within a predefined acceptance criterion (e.g., ±15%).

-

Caption: Workflow for Isotopic Stability Testing.

Regulatory Considerations and Best Practices

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation, which includes expectations for the use of internal standards.[21][22][23][24]

Key recommendations include:

-

Use of Stable Isotope-Labeled Internal Standards: The use of a SIL-IS is highly recommended for MS-based assays whenever possible.[21]

-

High Isotopic Purity: The labeled standard should be of high isotopic purity.[21]

-

No Isotope Exchange: It is crucial to demonstrate that no isotope exchange reaction occurs during sample preparation and analysis.[21]

Adherence to these guidelines is essential for the acceptance of bioanalytical data in regulatory submissions. The experimental protocols described in this guide are designed to provide the necessary evidence to meet these requirements.

Conclusion

5-Hydroxy Propafenone-d5 is an indispensable tool for the accurate quantification of the major active metabolite of propafenone in biological samples. Its successful application hinges on a thorough understanding of its synthesis, rigorous characterization to ensure identity and purity, and, most critically, a comprehensive evaluation of its isotopic stability. By implementing the principles and protocols outlined in this technical guide, researchers and drug development professionals can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the safe and effective use of propafenone.

References

-

Drugs.com. (2025, September 16). Propafenone: Package Insert / Prescribing Information / MOA. [Link]

-

ClinPGx. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. [Link]

-

Cardiovascular Research. (n.d.). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Canadian Journal of Chemistry. (n.d.). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. [Link]

-

PAGE Meeting. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. [Link]

-

Springer. (2025, August 9). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. [Link]

-

PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

International Atomic Energy Agency. (n.d.). How Isotopes Are Identified - Isotope Detection Methods. [Link]

-

PubChem. (n.d.). 5-Hydroxypropafenone. [Link]

-

Elsevier. (n.d.). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application to a clinical pharmacokinetic study. [Link]

-

FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

-

PubMed. (1990, May). Deuterium Labelling in NMR Structural Analysis of Larger Proteins. [Link]

-

PubChem. (n.d.). 5-Hydroxypropafenone, (S)-. [Link]

-

PMC. (2024, December 22). Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis. [Link]

-

SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. [Link]

-

Almac. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

MestReNova. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. [Link]

-

PubMed. (2017, October). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. [Link]

-

ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

-

NIH. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

-

Journal of Nuclear Medicine. (2022, August 1). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]

-

FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

-

PubMed. (2017, October 1). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. [Link]

-

Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction. [Link]

-

MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]

-

ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment.... [Link]

-

ResearchGate. (2025, August 7). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. [Link]

-

ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]

-

Future Science. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drugs.com [drugs.com]

- 4. ClinPGx [clinpgx.org]

- 5. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]

- 6. academic.oup.com [academic.oup.com]

- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 16. researchgate.net [researchgate.net]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fda.gov [fda.gov]

- 22. fda.gov [fda.gov]

- 23. researchgate.net [researchgate.net]

- 24. bioanalysis-zone.com [bioanalysis-zone.com]

stability of 5-Hydroxy Propafenone-d5 Hydrochloride in stock solutions

An In-Depth Technical Guide to the Stability of 5-Hydroxy Propafenone-d5 Hydrochloride in Stock Solutions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the stability of 5-Hydroxy Propafenone-d5 Hydrochloride stock solutions, a critical component in bioanalytical assays. As the deuterated internal standard for a major, active metabolite of Propafenone, its stability is paramount for the accuracy and reproducibility of pharmacokinetic and therapeutic drug monitoring studies.[1][2][3][4] This document moves beyond mere protocol, delving into the underlying chemical principles and offering a self-validating methodology for researchers, scientists, and drug development professionals to ensure the integrity of their analytical standards.

Introduction: The Critical Role of the Internal Standard

5-Hydroxy Propafenone is an active metabolite of the Class 1C antiarrhythmic drug, Propafenone.[2][5] In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like 5-Hydroxy Propafenone-d5 Hydrochloride serve as the ideal internal standard (IS).[1][4][6] The SIL-IS co-elutes with the analyte and is affected similarly by matrix effects and instrument fluctuations, allowing for precise and accurate quantification.[1] Therefore, the foundational assumption is that the concentration of the IS in its stock and working solutions is known and unchanging. Any degradation of the IS would lead to a proportional error in the calculated concentration of the analyte, compromising the validity of entire studies. This guide provides the scientific rationale and practical steps to rigorously validate this assumption.

Physicochemical Factors Governing Stability

The stability of 5-Hydroxy Propafenone-d5 Hydrochloride in solution is not an intrinsic constant but a function of its environment. Understanding the key influencing factors is essential for designing a robust stability study and defining optimal storage conditions.

-

The Hydrochloride Salt Form: Many pharmaceutical compounds are formulated as hydrochloride salts to enhance their aqueous solubility and shelf-life.[7][8][9] The protonated amine group in 5-Hydroxy Propafenone-d5 Hydrochloride reduces the likelihood of oxidative degradation compared to the free base.[7] However, it also makes the compound's solubility pH-dependent. In highly acidic solutions, the common-ion effect could potentially reduce solubility.[10]

-

The Deuterated Label: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which generally enhances the metabolic stability of the molecule in vivo.[1] For in vitro stock solution stability, the primary concern is the potential for hydrogen-deuterium (H-D) exchange, especially if labile deuterium atoms are present on heteroatoms (O, N, S) and exposed to protic solvents or atmospheric moisture.[11] While the d5 label on the phenyl group is generally stable, careful handling to minimize moisture is a best practice.[11]

-

Solvent Selection: The choice of solvent is critical. Common solvents for LC-MS applications include methanol, acetonitrile, and DMSO. The ideal solvent must fully dissolve the standard without promoting degradation. Methanol is often a suitable choice for initial stock solutions.[12] It is imperative to use high-purity, LC-MS grade solvents to avoid introducing reactive impurities.

-

Temperature: Chemical degradation rates are highly dependent on temperature. For long-term storage, freezing at -20°C or below is typically advised to minimize degradation kinetics.[11] However, it is crucial to consider the freeze-thaw stability, as repeated cycles can introduce their own stresses.

-

Light Exposure: Compounds with chromophores, such as the aromatic rings in 5-Hydroxy Propafenone, can be susceptible to photodegradation.[11] Therefore, storage in amber vials or other light-protecting containers is a mandatory precaution.

-

Oxidation: Forced degradation studies on the parent drug, Propafenone, have shown it to be highly susceptible to oxidative stress (e.g., hydrogen peroxide).[13][14] It is reasonable to hypothesize that the 5-hydroxy metabolite could share this vulnerability. This necessitates minimizing exposure to air (oxygen) and potential oxidizing agents.

Stock Solution Preparation: The Foundation of Accuracy

The validity of any stability study begins with the accurate and consistent preparation of the stock solution. Inaccurate initial measurements will propagate error throughout the experiment.[15]

Protocol 3.1: Preparation of a 1 mg/mL Primary Stock Solution

-

Equilibration: Allow the vial of solid 5-Hydroxy Propafenone-d5 Hydrochloride to warm to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic solid.[11]

-

Weighing: Using a calibrated analytical balance, accurately weigh a target amount (e.g., 1.0 mg) of the solid into a Class A volumetric flask (e.g., 1.0 mL).[16] Record the exact mass weighed.

-

Scientist's Note: It is more important to know the exact mass you weighed than to hit the target mass perfectly. The precise concentration can be calculated from the actual mass.[16]

-

-

Dissolution: Add a small volume (approx. 50-70% of the final volume) of high-purity methanol to the volumetric flask.

-

Solubilization: Gently swirl or sonicate the flask until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

-

Dilution to Volume: Carefully add methanol to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

-

Labeling and Storage: Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials.[17] Store immediately under the intended long-term storage condition (e.g., -20°C).

Experimental Design for Stability Assessment

A comprehensive stability assessment must evaluate the compound under conditions that mimic both short-term handling and long-term storage. The core principle is to compare the analytical response of an aged solution to that of a freshly prepared standard.[18]

Experimental Workflow

The overall process follows a logical sequence from preparation to final analysis, ensuring all variables are controlled and monitored.

Caption: Experimental workflow for stock solution stability testing.

Short-Term (Bench-Top) Stability

This experiment simulates leaving the stock solution on a lab bench or in an autosampler.

-

Protocol:

-

Prepare two sets of samples (e.g., low and high concentration) from the stock solution.

-

Store them at ambient laboratory temperature (~22°C) and, if applicable, in the autosampler (~4°C).

-

Analyze the samples against a freshly prepared calibration curve at specified time points (e.g., 0, 4, 8, 12, 24 hours).

-

The concentration of the aged samples should be within ±10% of the nominal concentration.

-

| Table 1: Example Short-Term Stability Data at Room Temperature | ||||

| Time Point (Hours) | Nominal Conc. (ng/mL) | N=1 | N=2 | N=3 |

| 0 | 100 | 101.2 | 99.5 | 100.8 |

| 4 | 100 | 98.7 | 100.1 | 101.5 |

| 8 | 100 | 99.9 | 98.2 | 100.3 |

| 24 | 100 | 97.8 | 99.1 | 98.5 |

Long-Term Stability

This experiment establishes the re-test date or expiry for the stock solution under defined storage conditions.

-

Protocol:

-

Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

-

Store aliquots at two or more temperatures, typically the intended storage condition (e.g., -20°C) and a slightly elevated condition (e.g., 4°C).

-

At defined intervals (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each temperature.

-

Analyze against a freshly prepared calibration curve.

-

The mean concentration should remain within ±10% of the initial (Time 0) concentration.

-

| Table 2: Example Long-Term Stability Data | |||

| Time Point (Months) | Storage Condition | Mean Measured Conc. (ng/mL) | Mean % of Initial |

| 0 | (Baseline) | 100.5 | 100.0% |

| 3 | 4°C | 98.9 | 98.4% |

| 3 | -20°C | 101.1 | 100.6% |

| 6 | 4°C | 95.2 | 94.7% |

| 6 | -20°C | 99.8 | 99.3% |

| 12 | 4°C | 87.1 (Fails) | 86.7% |

| 12 | -20°C | 100.2 | 99.7% |

Forced Degradation (Stress Testing)

To understand potential degradation pathways, forced degradation studies are invaluable.[19] They expose the stock solution to harsh conditions to intentionally induce degradation. Based on literature for the parent compound, oxidative stress is a key condition to test.[13][14]

-

Protocol:

-